methyl 3-(methoxyamino)propanoate
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Overview
Description
methyl 3-(methoxyamino)propanoate is an organic compound with the molecular formula C5H11NO3. It is a versatile small molecule scaffold used in various chemical and biological applications . This compound is characterized by its methoxyamino group attached to a propanoate backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 3-(methoxyamino)propanoate can be synthesized through several methods. One common approach involves the reaction of β-alanine with methanol and sodium methoxide as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of methyl 3-methoxyamino-propanoate often involves large-scale batch reactors. The process includes the proportional addition of methanol and sodium (or potassium) methoxide, followed by continuous stirring to ensure complete reaction . The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: methyl 3-(methoxyamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(methoxyamino)propanoate finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 3-methoxyamino-propanoate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in enzyme inhibition studies .
Comparison with Similar Compounds
Methyl 3-amino-propanoate: Lacks the methoxy group, making it less versatile in certain reactions.
Ethyl 3-methoxyamino-propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-hydroxyamino-propanoate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity.
Uniqueness: methyl 3-(methoxyamino)propanoate is unique due to its methoxyamino group, which provides distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and biochemical research .
Biological Activity
Methyl 3-(methoxyamino)propanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. Its unique structural features, including a methoxy group and a methoxyamino group, contribute to its biological activity and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following molecular formula: C5H11NO2. The presence of both methoxy (-OCH₃) and methoxyamino (-NH-OCH₃) groups enhances its solubility and reactivity compared to other similar compounds. This dual functionality allows for diverse interactions with biological molecules, making it a valuable compound in synthetic organic chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The methoxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound significant in enzyme inhibition studies.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzyme activity by binding to active sites.
- Substrate in Biochemical Assays: It serves as a substrate for studying enzyme mechanisms and metabolic pathways.
- Potential Drug Development: Due to its biological activities, it is explored for developing new pharmaceuticals.
Biological Activities
This compound has been evaluated for several biological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 3-amino-propanoate | Lacks the methoxy group | Less versatile in biochemical interactions |
Ethyl 3-methoxyamino-propanoate | Ethyl ester group instead of methyl | Similar reactivity but different solubility |
Methyl 3-hydroxyamino-propanoate | Contains a hydroxy group | Different reactivity profile |
The presence of the methoxy group in this compound enhances its solubility and interaction capabilities compared to its analogs, making it a more effective candidate for various applications in drug development and synthetic chemistry.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- Enzyme Mechanism Studies: In biochemical assays, this compound has been utilized as a substrate to elucidate enzyme mechanisms, revealing insights into its inhibitory effects on specific enzymes involved in metabolic pathways.
- Synthetic Applications: It serves as a building block for synthesizing more complex molecules and polymers, demonstrating its versatility in chemical research.
Properties
IUPAC Name |
methyl 3-(methoxyamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-5(7)3-4-6-9-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRHBOCDCFCGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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